![molecular formula C14H17N3O4S2 B4438452 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4438452.png)
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the inhibition of certain enzymes, particularly carbonic anhydrase and urease. This inhibition leads to a decrease in the activity of these enzymes, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide are complex and varied. It has been shown to have inhibitory effects on carbonic anhydrase and urease, which are involved in various physiological processes. This inhibition can lead to a range of effects, including changes in pH, electrolyte balance, and urea metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide for lab experiments is its potent inhibitory effects on certain enzymes, particularly carbonic anhydrase and urease. This makes it a valuable tool for studying the physiological effects of these enzymes. However, there are also limitations to its use, including the potential for non-specific effects and the need for careful control of experimental conditions.
Future Directions
There are many potential future directions for research on 5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase and urease, which could have therapeutic applications in a range of diseases. Another area of interest is the study of the physiological effects of this compound in different animal models, which could help to elucidate its mechanisms of action and potential therapeutic uses. Finally, there is also potential for the development of new synthetic methods for this compound, which could improve its availability and reduce costs.
Scientific Research Applications
5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrase and urease, which are involved in various physiological processes.
properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-15-23(19,20)10-5-6-12(21-3)11(7-10)13(18)17-14-16-9(2)8-22-14/h5-8,15H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWBMSQSAMIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.